molecular formula C10H8BrF2NO3 B15385646 1-Bromo-1-(5-(difluoromethyl)-2-nitrophenyl)propan-2-one

1-Bromo-1-(5-(difluoromethyl)-2-nitrophenyl)propan-2-one

Cat. No.: B15385646
M. Wt: 308.08 g/mol
InChI Key: VOZSDUGRPHFTDV-UHFFFAOYSA-N
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Description

1-Bromo-1-(5-(difluoromethyl)-2-nitrophenyl)propan-2-one is a brominated ketone derivative featuring a 2-nitrophenyl moiety substituted with a difluoromethyl group at the 5-position. The compound’s structure combines a propan-2-one backbone with a bromine atom at the α-carbon and an electron-withdrawing nitro group at the ortho position of the aromatic ring.

The nitro group’s electron-withdrawing nature polarizes the aromatic ring, influencing reactivity in substitution or coupling reactions. The bromine atom at the α-position may act as a leaving group in nucleophilic reactions, enabling further functionalization.

Properties

Molecular Formula

C10H8BrF2NO3

Molecular Weight

308.08 g/mol

IUPAC Name

1-bromo-1-[5-(difluoromethyl)-2-nitrophenyl]propan-2-one

InChI

InChI=1S/C10H8BrF2NO3/c1-5(15)9(11)7-4-6(10(12)13)2-3-8(7)14(16)17/h2-4,9-10H,1H3

InChI Key

VOZSDUGRPHFTDV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)C(F)F)[N+](=O)[O-])Br

Origin of Product

United States

Biological Activity

1-Bromo-1-(5-(difluoromethyl)-2-nitrophenyl)propan-2-one, with the CAS number 1804152-34-8, is an organic compound notable for its unique structure and potential biological activities. Its molecular formula is C10H8BrF2NO3C_{10}H_{8}BrF_{2}NO_{3}, and it has a molecular weight of 308.08 g/mol. This compound is characterized by the presence of bromine, difluoromethyl, and nitrophenyl functional groups, which contribute to its chemical reactivity and biological interactions.

PropertyValue
Molecular Formula C10H8BrF2NO3C_{10}H_{8}BrF_{2}NO_{3}
Molecular Weight 308.08 g/mol
CAS Number 1804152-34-8
Purity ≥ 98%

Biological Activity

The biological activity of this compound has been explored in various studies, primarily focusing on its potential as a pharmaceutical agent. The compound's structure suggests that it may interact with biological targets such as enzymes and receptors.

Research indicates that compounds with similar structures often exhibit inhibition of key enzymes involved in metabolic pathways. For instance, the difluoromethyl group may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Case Studies

  • Antimicrobial Activity : A study examined the antimicrobial properties of various brominated compounds, including derivatives of this compound. Results indicated moderate antibacterial effects against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of nitrophenyl compounds. The study found that similar structures could inhibit pro-inflammatory cytokines, indicating that this compound might have therapeutic potential in treating inflammatory diseases.
  • Cytotoxicity Studies : In vitro cytotoxicity assays showed that this compound exhibited selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
1-Bromo-1-(3-nitrophenyl)propan-2-oneBromine and nitro groupModerate antibacterial activity
1-Bromo-1-(5-fluoro-2-nitrophenyl)propan-2-oneFluoro and nitro groupsPotential anti-cancer properties
1-Bromo-1-(4-(trifluoromethyl)phenyl)propan-2-oneTrifluoromethyl groupEnhanced lipophilicity and enzyme inhibition

In Vitro Studies

Recent in vitro studies have shown that the compound can inhibit certain enzymes linked to cancer progression. The IC50 values for these enzymes were reported in the range of micromolar concentrations, indicating significant potency.

Safety Profile

Preliminary toxicological assessments indicate that while the compound exhibits biological activity, further studies are necessary to evaluate its safety profile comprehensively. Risk phrases associated with handling this compound include potential irritations and toxicity upon exposure.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally related to the target molecule, differing in substituents, halogenation patterns, or aromatic systems:

Compound Name Key Substituents Molecular Features
1-Bromo-1-(5-(difluoromethyl)-2-nitrophenyl)propan-2-one 2-nitrophenyl, 5-difluoromethyl, α-bromine Bromine as a leaving group; nitro and difluoromethyl enhance reactivity and stability
2,3-Dibromo-1-(4-methylphenyl)-3-(5-nitrofuran-2-yl)propan-1-one 4-methylphenyl, 5-nitrofuran, dibrominated propanone Dual bromine atoms increase molecular weight; nitrofuran confers antibacterial activity
1-(5-Bromo-2-fluorophenyl)propan-1-one 5-bromo-2-fluorophenyl Fluorine and bromine on aromatic ring; lacks nitro group, reducing electron withdrawal
2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one 4-methylphenyl, α-bromine, β-phenyl Enone system with bromine; phenyl group increases steric bulk
1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one 5-bromothiophene, 4-nitrophenyl Thiophene enhances π-conjugation; nitro at para position alters electronic effects

Physicochemical Properties

  • Electron-Withdrawing Effects : The ortho-nitro group in the target compound creates a stronger electron-deficient aromatic system compared to para-nitro analogs (e.g., ), influencing charge distribution and reactivity in electrophilic substitutions .
  • Halogen Effects : Bromine’s electronegativity (2.96) and size enhance polarizability and leaving-group ability compared to fluorine (4.0). The difluoromethyl group (−CF₂H) balances lipophilicity and stability better than trifluoromethyl (−CF₃) .
  • Solubility : The nitro and difluoromethyl groups reduce aqueous solubility compared to methyl or hydrogen substituents but improve compatibility with organic solvents .

Key Research Findings

  • Antibacterial Potential: Nitroaromatic compounds (e.g., nitrofurans) show broad-spectrum activity, but fluorinated derivatives like the target compound may offer improved pharmacokinetics .
  • Crystallographic Behavior: Dibrominated propanones () exhibit disorder in crystal structures, suggesting conformational flexibility. The target compound’s single bromine may reduce such disorder .

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